molecular formula C13H27N3O7 B1252313 Istamycin AO

Istamycin AO

Cat. No. B1252313
M. Wt: 337.37 g/mol
InChI Key: SHVSVMWFARPGSO-NVLSRCHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Istamycin AO is an amino sugar.

Scientific Research Applications

Antibiotic Production and Ecological Role

  • Istamycin AO, produced by the marine bacterium Streptomyces tenjimariensis, plays a significant role in microbial competition within natural environments. This antibiotic inhibits the growth of competing bacterial species, indicating its ecological importance in maintaining microbial balance (Slattery, Rajbhandari, & Wesson, 2001)(source).

Impact of Nutritional Factors on Istamycin Production

  • The production of istamycins, including Istamycin AO, is influenced by the composition of the growth medium. For instance, the presence of starch and soy bean meal enhances istamycin production, while substituting starch with mono- or di-saccharides reduces it. Interestingly, adding palmitate can double istamycin production, demonstrating the intricate relationship between nutrient availability and antibiotic synthesis (Hotta, Yoshida, Hamada, & Okami, 1980)(source).

Antibacterial Properties

  • Istamycins, including Istamycin AO, have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains resistant to other aminoglycosides, highlighting their potential as alternative therapeutic agents in combating bacterial infections (Hotta et al., 1980)(source).

Toxicity Reduction in Derivatives

  • Research into derivatives of Istamycin B, closely related to Istamycin AO, aims to retain antibacterial efficacy while reducing toxicity. Modifications such as selective N-acylation and replacing the amino group at specific positions have been explored to create derivatives with lower toxicity and maintained antibacterial activity (Ikeda, Gomi, Hamada, Kondo, & Takeuchi, 1992)(source).

properties

Product Name

Istamycin AO

Molecular Formula

C13H27N3O7

Molecular Weight

337.37 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2,4-dihydroxy-3-(methylamino)cyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C13H27N3O7/c1-16-8-5(18)2-4(14)12(11(8)21)23-13-7(15)10(20)9(19)6(3-17)22-13/h4-13,16-21H,2-3,14-15H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+/m0/s1

InChI Key

SHVSVMWFARPGSO-NVLSRCHWSA-N

Isomeric SMILES

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)N)O

Canonical SMILES

CNC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)O)N)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Istamycin AO
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